Sulfazecin

Descripción

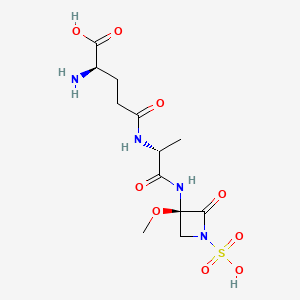

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

77912-79-9 |

|---|---|

Fórmula molecular |

C12H20N4O9S |

Peso molecular |

396.38 g/mol |

Nombre IUPAC |

(2R)-2-amino-5-[[(2R)-1-[[(3R)-3-methoxy-2-oxo-1-sulfoazetidin-3-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C12H20N4O9S/c1-6(14-8(17)4-3-7(13)10(19)20)9(18)15-12(25-2)5-16(11(12)21)26(22,23)24/h6-7H,3-5,13H2,1-2H3,(H,14,17)(H,15,18)(H,19,20)(H,22,23,24)/t6-,7-,12-/m1/s1 |

Clave InChI |

MOBOUQJWGBVNCR-NQYJQULFSA-N |

SMILES |

CC(C(=O)NC1(CN(C1=O)S(=O)(=O)O)OC)NC(=O)CCC(C(=O)O)N |

SMILES isomérico |

C[C@H](C(=O)N[C@]1(CN(C1=O)S(=O)(=O)O)OC)NC(=O)CC[C@H](C(=O)O)N |

SMILES canónico |

CC(C(=O)NC1(CN(C1=O)S(=O)(=O)O)OC)NC(=O)CCC(C(=O)O)N |

Apariencia |

Solid powder |

Otros números CAS |

77912-79-9 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

isosulfazecin sulfazecin sulfazecin, (L-Ala)-(R)-isome |

Origen del producto |

United States |

Foundational & Exploratory

The Discovery and Isolation of Sulfazecin from Pseudomonas acidophila: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfazecin, a pioneering member of the monobactam class of β-lactam antibiotics, represents a significant discovery in the ongoing search for novel antimicrobial agents. Its unique monocyclic β-lactam structure confers resistance to certain β-lactamases, making it a molecule of considerable interest. This technical guide provides a comprehensive overview of the discovery, fermentation, isolation, and characterization of this compound from the acidophilic bacterium Pseudomonas acidophila. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate a deeper understanding and replication of these foundational studies.

Introduction

In 1981, the scientific community was introduced to this compound, a novel water-soluble, acidic antibiotic isolated from the culture broth of Pseudomonas acidophila G-6302.[1] This discovery was significant as it revealed a new class of β-lactam antibiotics, the monobactams, characterized by a monocyclic β-lactam ring. This compound demonstrated activity primarily against Gram-negative bacteria.[1] Further research has since elucidated its biosynthetic pathway, revealing a fascinating enzymatic cascade responsible for its formation.[2][3][4][5] This document serves as a detailed technical resource on the original methods for producing and isolating this important natural product.

Fermentation of Pseudomonas acidophila for this compound Production

The production of this compound is achieved through submerged fermentation of Pseudomonas acidophila ATCC 31363. The process involves a two-stage cultivation to ensure optimal growth and subsequent antibiotic production.

Experimental Protocol: Fermentation

1. Seed Culture Preparation:

-

A single colony of P. acidophila ATCC 31363 is used to inoculate a seed medium.[2]

-

The composition of the seed medium is detailed in the table below.

-

The seed culture is incubated at 28-30°C for 48 hours with vigorous agitation (250 rpm).[2]

2. Production Fermentation:

-

The production fermentation medium is inoculated with the seed culture at a 1:20 ratio (seed to production medium).[2]

-

The fermentation is carried out for 36-38 hours under the same temperature and agitation conditions as the seed culture.[2]

Data Presentation: Fermentation Media Composition

| Component | Seed Medium (g/L) | Production Medium (g/L) |

| Glycerol | 10 | 20 |

| Polypeptone | 5 | - |

| Yeast Extract | 5 | - |

| Meat Extract | 5 | - |

| L-Glutamic Acid | - | 10 |

| KH₂PO₄ | - | 1 |

| K₂HPO₄ | - | 1 |

| MgSO₄·7H₂O | - | 0.5 |

| FeSO₄·7H₂O | - | 0.01 |

| MnSO₄·4H₂O | - | 0.01 |

| ZnSO₄·7H₂O | - | 0.001 |

| CoCl₂·6H₂O | - | 0.001 |

| (NH₄)₆Mo₇O₂₄·4H₂O | - | 0.001 |

| pH | 7.0 | 7.0 |

Table 1: Composition of Seed and Production Media for this compound Fermentation.

Visualization: Fermentation Workflow

Caption: Workflow for the two-stage fermentation of P. acidophila to produce this compound.

Isolation and Purification of this compound

This compound is a water-soluble, acidic compound, which dictates the choice of isolation and purification methods. The established protocol relies on anion exchange and activated charcoal chromatography.[1] A modified version of the original method published by Asai et al. (1981) is commonly used.[2]

Experimental Protocol: Isolation and Purification

1. Broth Preparation:

-

The harvested fermentation broth is centrifuged to remove bacterial cells.

-

The pH of the resulting supernatant is adjusted to 7.0.

2. Anion Exchange Chromatography (Step 1):

-

The supernatant is applied to a column of Dowex 1x2 anion exchange resin (Cl⁻ form).

-

The column is washed with deionized water.

-

This compound is eluted with a 0.5 M NaCl solution.

3. Activated Charcoal Chromatography:

-

The active fractions from the anion exchange step are pooled and applied to a column packed with activated charcoal.

-

The column is washed with deionized water.

-

Elution is performed with 80% aqueous methanol.

4. Anion Exchange Chromatography (Step 2):

-

The eluate from the charcoal column is concentrated to remove methanol.

-

The concentrated solution is applied to another Dowex 1x2 column (acetate form).

-

The column is washed with deionized water.

-

A linear gradient of acetic acid (e.g., 0 to 1.0 M) is used to elute this compound.

5. Crystallization:

-

The active fractions are pooled, concentrated, and lyophilized.

-

The resulting powder is dissolved in a minimal amount of water and crystallized from 70% aqueous methanol to yield pure this compound.[6]

Visualization: Isolation and Purification Workflow

Caption: Step-by-step workflow for the isolation and purification of this compound.

Characterization of this compound

The structure and properties of this compound were determined using a combination of physicochemical methods.

Data Presentation: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₂₀N₄O₉S[1] |

| Molecular Weight | 412.38 g/mol |

| Appearance | Crystalline solid[1] |

| Key Spectral Features | IR and NMR spectra indicate the presence of a β-lactam ring, a methoxyl group, and a sulfonate group.[1] |

| Hydrolysis Products | Acid hydrolysis yields D-alanine and D-glutamic acid.[1] |

Table 2: Key physicochemical properties of this compound.

Biosynthesis of this compound

Recent research has successfully identified and characterized the this compound biosynthetic gene cluster (BGC) in P. acidophila.[2][3] The biosynthesis is mediated by a non-ribosomal peptide synthetase (NRPS) system. A key finding was that the β-lactam ring is derived from L-2,3-diaminopropionate (L-2,3-Dap), not L-serine as previously thought.[2][3][5]

Visualization: Simplified this compound Biosynthetic Pathway

Caption: Simplified schematic of the this compound biosynthetic pathway.

Conclusion

The discovery and isolation of this compound from Pseudomonas acidophila marked a significant advancement in antibiotic research, introducing the monobactam class to the pharmacopeia. The methodologies for its production and purification, though established decades ago, remain fundamental to the study of this and other microbially-derived natural products. The elucidation of its biosynthetic pathway now opens avenues for biosynthetic engineering and the generation of novel monobactam analogs to combat evolving antibiotic resistance. This guide provides the core technical details to support such future research endeavors.

References

- 1. This compound, a novel beta-lactam antibiotic of bacterial origin. Isolation and chemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification and Characterization of the this compound Monobactam Biosynthetic Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Identification and Characterization of the this compound Monobactam Biosynthetic Gene Cluster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isothis compound, a new beta-lactam antibiotic, produced by an acidophilic pseudomonad. Fermentation, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical and Physical Properties of Sulfazecin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfazecin is a monocyclic β-lactam antibiotic, a class of compounds distinguished by a standalone four-membered β-lactam ring.[1] First isolated from the bacterium Pseudomonas acidophila G-6302, it exhibits activity primarily against Gram-negative bacteria.[1] As a member of the monobactam family, this compound's unique structural features and mechanism of action make it a subject of significant interest in the ongoing search for novel antimicrobial agents to combat rising antibiotic resistance. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its characterization, and a visualization of its biosynthetic pathway.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the tables below. This data is essential for its identification, purification, and formulation in research and development settings.

Table 1: General Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 77912-79-9 | [1] |

| Molecular Formula | C₁₂H₂₀N₄O₉S | [1] |

| Molecular Weight | 396.37 g/mol | [1] |

| IUPAC Name | (2R)-2-amino-5-[[(2R)-1-[[(3R)-3-methoxy-2-oxo-1-sulfoazetidin-3-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | [1] |

| Synonyms | G-6302, SQ 26,445 | [1] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Appearance | Colorless needles | [1] |

| Melting Point | 168-170 °C (decomposes) | [1] |

| Optical Rotation | [α]D²⁵ = +82° (c=1, H₂O) | [1] |

| pKa | 3.4 (COOH), 9.2 (NH₃⁺) | [1] |

| Solubility | Soluble in water and dimethyl sulfoxide (DMSO). Slightly soluble in methanol. Practically insoluble in ethanol and acetone. | [1][2] |

| Stability | Relatively stable in neutral and weakly acidic solutions. Unstable in alkaline and strongly acidic solutions. | [1] |

Experimental Protocols

This section details the methodologies for the isolation, purification, and characterization of this compound.

Isolation and Purification of this compound from Pseudomonas acidophila

The following protocol is based on the original isolation method described in the literature.[1][2]

a. Fermentation:

-

Pseudomonas acidophila (strain G-6302) is cultured in a suitable nutrient broth containing glycerol and sodium thiosulfate under aerated conditions. The production of this compound typically runs parallel to bacterial growth.[2]

b. Initial Extraction:

-

The culture broth is centrifuged to remove bacterial cells.

-

The pH of the supernatant is adjusted to a neutral or slightly acidic range to ensure the stability of this compound.

c. Anion-Exchange Chromatography:

-

The supernatant is passed through a column packed with a strong anion-exchange resin (e.g., DEAE-Sepharose).

-

The column is washed with a low-ionic-strength buffer (e.g., 20 mM Tris-HCl, pH 7.5) to remove unbound impurities.

-

This compound is eluted using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the same buffer).

-

Fractions are collected and assayed for antibiotic activity to identify those containing this compound.

d. Activated Charcoal Chromatography:

-

The active fractions from the ion-exchange chromatography are pooled and applied to a column packed with activated charcoal.

-

The column is washed with deionized water to remove salts and other polar impurities.

-

This compound is then eluted with an aqueous organic solvent mixture, such as 70% aqueous methanol.[2]

e. Crystallization:

-

The eluted fractions containing this compound are concentrated under reduced pressure.

-

The concentrated solution is allowed to stand at a low temperature (e.g., 4 °C) to induce crystallization.

-

The resulting colorless needles of this compound are collected by filtration and dried.[1]

Spectroscopic and Chromatographic Analysis

a. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A 5-10 mg sample of purified this compound is dissolved in 0.5 mL of deuterium oxide (D₂O).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Standard pulse sequences are used to acquire one-dimensional ¹H and ¹³C spectra, as well as two-dimensional correlation spectra (e.g., COSY, HSQC) to aid in structural elucidation. The spectra are referenced to an internal standard or the residual solvent peak. The resulting spectra should be consistent with the presence of a β-lactam ring, a methoxyl group, and amino acid residues.[1]

b. Infrared (IR) Spectroscopy:

-

Sample Preparation: A small amount of purified this compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a Nujol mull of the sample can be prepared between salt plates (e.g., NaCl or KBr).

-

Instrumentation: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

Data Analysis: The spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in this compound, notably the β-lactam carbonyl (~1750 cm⁻¹), amide carbonyls, and the sulfonate group.[1]

c. Mass Spectrometry (MS):

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as a water/acetonitrile mixture with a small amount of formic acid to promote ionization.

-

Instrumentation: High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Data Analysis: The mass spectrum will show the protonated molecule [M+H]⁺, allowing for the determination of the exact mass and confirmation of the molecular formula. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and provide further structural information.

d. X-ray Crystallography:

-

Crystallization: Single crystals of this compound suitable for X-ray diffraction are grown by slow evaporation of a saturated aqueous methanol solution.

-

Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates.

Mechanism of Action and Signaling Pathway

As a β-lactam antibiotic, this compound's primary mechanism of action involves the inhibition of bacterial cell wall synthesis. This is achieved through the covalent binding to and inactivation of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. The disruption of the cell wall integrity ultimately leads to cell lysis and bacterial death.

Caption: Mechanism of action of this compound.

Biosynthesis of this compound

The biosynthesis of this compound is a complex process mediated by a dedicated gene cluster that encodes for non-ribosomal peptide synthetases (NRPSs) and various modifying enzymes. The pathway begins with the incorporation of D-glutamic acid and D-alanine, followed by the addition of L-2,3-diaminopropionate, which forms the β-lactam ring. Subsequent modifications, including N-sulfonation and O-methylation, lead to the final this compound molecule.[3]

Caption: Biosynthetic pathway of this compound.

Conclusion

This technical guide provides a detailed overview of the chemical and physical properties of this compound, along with methodologies for its study and a summary of its biological context. The provided information is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, microbiology, and drug development, facilitating further investigation and potential exploitation of this unique monobactam antibiotic.

References

- 1. This compound, a novel beta-lactam antibiotic of bacterial origin. Isolation and chemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isothis compound, a new beta-lactam antibiotic, produced by an acidophilic pseudomonad. Fermentation, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification and Characterization of the this compound Monobactam Biosynthetic Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]

Sulfazecin's Mechanism of Action on Bacterial Cell Walls: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Sulfazecin, a monobactam antibiotic, on bacterial cell walls. It is designed to be a comprehensive resource, incorporating detailed experimental methodologies and data presentation to support research and development in the field of antibacterial agents.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

This compound, a member of the monobactam class of β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] Like other monobactams, its primary molecular target is Penicillin-Binding Protein 3 (PBP3), a crucial enzyme in the final stages of peptidoglycan biosynthesis.[2][3] PBP3 is a transpeptidase responsible for the cross-linking of peptidoglycan chains during bacterial cell division, specifically in the formation of the septum.[3]

By binding to the active site of PBP3, this compound acylates the serine residue, rendering the enzyme inactive. This inhibition of transpeptidation disrupts the structural integrity of the growing peptidoglycan sacculus. The consequence of this targeted inhibition is the inability of the bacterium to form a proper septum and divide, leading to the formation of elongated, filamentous cells. Ultimately, the weakened cell wall cannot withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.[4] The activity of this compound is primarily directed against aerobic Gram-negative bacteria.[1]

Signaling Pathway and Logical Relationship

References

Early Research Unveils Sulfazecin's Potential Against Gram-Negative Bacteria

A deep dive into the foundational studies of Sulfazecin reveals a pioneering monobactam antibiotic with targeted activity against Gram-negative pathogens. This technical guide synthesizes the early literature, presenting key quantitative data, detailed experimental protocols, and a visualization of the scientific workflow that introduced this novel class of antibacterial agents.

Introduction

In the early 1980s, a significant breakthrough in antibiotic research emerged with the discovery of this compound, a novel β-lactam antibiotic. Isolated from Pseudomonas acidophila, this compound distinguished itself as a monocyclic β-lactam, or monobactam, a new class of antibacterial agents at the time. This guide provides an in-depth look at the initial studies that characterized this compound's antibacterial properties, offering valuable insights for researchers, scientists, and drug development professionals.

Antibacterial Activity of this compound

The initial assessments of this compound's antibacterial spectrum demonstrated its notable potency against a range of Gram-negative bacteria, while showing weaker activity against Gram-positive bacteria and fungi. The minimum inhibitory concentrations (MICs) were determined using the agar dilution method, a standard technique for evaluating the in vitro efficacy of new antimicrobial agents.

Quantitative Data Summary

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial strains as reported in the early literature.

| Bacterial Strain | MIC (µg/mL) |

| Escherichia coli NIHJ | 12.5 |

| Escherichia coli EC-14 | 25 |

| Klebsiella pneumoniae 806 | 50 |

| Proteus vulgaris 21 | 100 |

| Serratia marcescens 1 | >100 |

| Pseudomonas aeruginosa 215 | >100 |

| Staphylococcus aureus 209P | >100 |

| Bacillus subtilis PCI 219 | >100 |

Experimental Protocols

The foundational studies on this compound employed meticulous experimental designs to ascertain its antibacterial activity. The methodologies outlined below were crucial in establishing the initial efficacy profile of this antibiotic.

Minimum Inhibitory Concentration (MIC) Determination by Agar Dilution Method

The in vitro antibacterial activity of this compound was quantified by determining the Minimum Inhibitory Concentration (MIC) using the agar dilution method. This technique involved the following steps:

-

Media Preparation: Nutrient agar was prepared and sterilized.

-

Antibiotic Dilution: A series of agar plates were prepared, each containing a different concentration of this compound. This was achieved by adding stock solutions of the antibiotic to the molten agar before it solidified.

-

Inoculum Preparation: The bacterial strains to be tested were cultured in nutrient broth overnight. The cultures were then diluted to a standardized concentration of 10^6 colony-forming units (CFU) per mL.

-

Inoculation: A multipoint inoculator was used to spot-inoculate the surface of the agar plates with the bacterial suspensions.

-

Incubation: The inoculated plates were incubated at 37°C for 18 to 20 hours.

-

MIC Determination: The MIC was recorded as the lowest concentration of this compound that completely inhibited the visible growth of the bacterial strain.

Mechanism of Action: Targeting Penicillin-Binding Proteins

Like other β-lactam antibiotics, this compound exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall. Early research indicated that its primary mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This disruption of cell wall integrity leads to cell lysis and bacterial death.

Visualizing the Discovery and Evaluation Workflow

The following diagram illustrates the logical workflow from the discovery of this compound to the initial evaluation of its antibacterial properties.

Conclusion

The early studies on this compound laid the groundwork for the development of the monobactam class of antibiotics. The targeted activity of this compound against Gram-negative bacteria, a significant advantage in treating specific infections, was a direct result of the rigorous scientific investigation detailed in these foundational papers. The data and methodologies presented here not only provide a historical perspective but also continue to be relevant for the ongoing research and development of novel antibacterial agents.

The Sulfazecin Biosynthesis Pathway in Pseudomonas Species: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulfazecin, a monobactam antibiotic, represents a critical class of β-lactam antibiotics due to its potent activity against Gram-negative bacteria and its inherent resistance to metallo-β-lactamases. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway in Pseudomonas species, with a primary focus on Pseudomonas acidophila ATCC 31363, the original producing strain. Understanding this pathway is paramount for the potential bioengineering of novel monobactam derivatives to combat the growing threat of antibiotic resistance. This document details the genetic and enzymatic basis of this compound production, presents quantitative data on enzyme specificity, outlines key experimental protocols for pathway elucidation, and provides a visual representation of the biosynthetic route.

The this compound Biosynthetic Gene Cluster

The biosynthesis of this compound is orchestrated by a dedicated gene cluster in Pseudomonas acidophila. Genetic and mutational analyses have identified a 13-gene locus as sufficient for the production of this compound, including genes for precursor synthesis, the core enzymatic machinery, self-resistance, and regulation.[1] The core biosynthetic genes encode a suite of enzymes responsible for the assembly and modification of the this compound molecule.

The Biosynthesis Pathway of this compound

The biosynthesis of this compound is a multi-step process involving the coordinated action of several key enzymes. The pathway begins with the synthesis of a key precursor and proceeds through a non-ribosomal peptide synthetase (NRPS) assembly line, followed by post-NRPS modifications.

Precursor Synthesis: The Origin of the β-Lactam Ring

Contrary to initial hypotheses suggesting L-serine as the precursor for the β-lactam ring, it has been demonstrated that the ring is derived from L-2,3-diaminopropionate (L-2,3-Dap).[2] The synthesis of L-2,3-Dap is catalyzed by the enzymes SulG and SulH, which are encoded within the this compound biosynthetic gene cluster.[3][4] These enzymes convert the primary metabolite L-phosphoserine into L-2,3-Dap.[4]

NRPS-Mediated Assembly of the Tripeptide Core

The central machinery for this compound biosynthesis consists of two non-ribosomal peptide synthetases (NRPSs), SulI and SulM.[2][5] These large, modular enzymes are responsible for the sequential condensation of three amino acid substrates:

-

Module 1 (SulI): The adenylation (A) domain of SulI (SulI-A1) recognizes and activates D-glutamic acid .

-

Module 2 (SulM): The first adenylation domain of SulM (SulM-A2) is specific for L-alanine .

-

Module 3 (SulM): The second adenylation domain of SulM (SulM-A3) incorporates L-2,3-diaminopropionate .

Each module consists of an adenylation (A) domain for substrate recognition and activation, a peptidyl carrier protein (PCP) or thiolation (T) domain for covalent tethering of the activated substrate, and a condensation (C) domain for peptide bond formation.

N-Sulfonation: A Key Modification

Following the assembly of the D-Glu-L-Ala-L-2,3-Dap tripeptide on the NRPS scaffold, a crucial modification occurs. The sulfotransferase, SulN, encoded within the gene cluster, catalyzes the transfer of a sulfonate group to the β-amino group of the L-2,3-Dap residue.[3][6] This N-sulfonation is a critical step that is essential for the subsequent cyclization and formation of the β-lactam ring.[4] The source of the sulfur for this reaction is believed to be 3'-phosphoadenosine-5'-phosphosulfate (PAPS), which is synthesized from inorganic sulfate.[1][2]

β-Lactam Ring Formation and Release

The final step in the NRPS-mediated synthesis is the formation of the characteristic monobactam ring and the release of the intermediate from the enzyme complex. This reaction is catalyzed by a non-canonical thioesterase (TE) domain located at the C-terminus of SulM.[2][6] This TE domain is unusual as it contains a cysteine residue in its active site instead of the typical serine.[1] This cysteine is proposed to facilitate the cyclization of the N-sulfonated tripeptide, leading to the formation of the β-lactam ring and the release of the product.[6]

Post-NRPS Tailoring: Hydroxylation and Methylation

The product released from the NRPS is not the final this compound molecule. Two final tailoring steps are required:

-

Hydroxylation: The dioxygenase SulO catalyzes the hydroxylation of the β-lactam ring at the C3 position.[3][4]

-

O-Methylation: The methyltransferase SulP then transfers a methyl group from S-adenosyl methionine (SAM) to the newly installed hydroxyl group, completing the biosynthesis of this compound.[3][4]

The observation of a desmethoxylthis compound cometabolite suggests that these tailoring steps occur after the formation of the β-lactam ring and N-sulfonation.[2]

Quantitative Data

The substrate specificity of the adenylation domains of the NRPS enzymes is a key determinant of the final chemical structure of this compound. The following table summarizes the relative activity of the SulI-A1 and SulM-A3 adenylation domains with various amino acid substrates, as determined by a colorimetric assay.

| Adenylation Domain | Substrate | Relative Activity (%) |

| SulI-A1 | D-Glutamic Acid | 100 |

| L-Glutamic Acid | 80 | |

| D-Aspartic Acid | 20 | |

| L-Aspartic Acid | 15 | |

| SulM-A3 | L-2,3-Diaminopropionate | 100 |

| D-2,3-Diaminopropionate | 60 | |

| L-Alanine | <10 | |

| L-Serine | <5 |

Data adapted from colorimetric adenylation domain activity assays. The relative activity is normalized to the preferred substrate for each domain.

Experimental Protocols

The elucidation of the this compound biosynthesis pathway has relied on a combination of genetic and biochemical techniques. Below are detailed methodologies for key experiments.

Transposon Mutagenesis for Gene Cluster Identification

Transposon mutagenesis is a powerful tool for identifying genes involved in a specific phenotype, such as antibiotic production.

-

Objective: To create a library of random mutations in the Pseudomonas acidophila genome to screen for mutants deficient in this compound production.

-

Methodology:

-

Vector Delivery: A transposon delivery vector, such as a derivative of pGS9 containing a Tn5 transposon with a selectable marker (e.g., kanamycin resistance), is introduced into P. acidophila from a donor E. coli strain (e.g., PR47) via conjugation.

-

Selection of Mutants: Transconjugants are selected on agar plates containing an antibiotic to select for P. acidophila and kanamycin to select for cells that have undergone a transposition event.

-

Screening for this compound Deficiency: Individual colonies are picked and grown in a suitable production medium. The supernatant is then assayed for the presence of this compound. A common method is a bioassay using a β-lactam-sensitive indicator strain of E. coli. A lack of a zone of inhibition indicates a this compound-deficient mutant.

-

Identification of Disrupted Gene: The genomic DNA of the this compound-deficient mutants is isolated. The DNA flanking the transposon insertion site is then sequenced to identify the gene that has been disrupted. This is often achieved by techniques such as inverse PCR or by constructing and sequencing a genomic library.

-

Targeted Gene Inactivation

Once a putative biosynthetic gene cluster is identified, targeted gene inactivation is used to confirm the function of individual genes.

-

Objective: To create a clean deletion of a specific gene within the this compound biosynthetic gene cluster to assess its role in production.

-

Methodology:

-

Construction of a Gene Replacement Vector: A suicide vector (unable to replicate in Pseudomonas) is constructed. This vector contains two regions of DNA homologous to the regions flanking the target gene, but with the target gene itself deleted. A selectable marker (e.g., gentamicin resistance) is often included between the homologous regions.

-

Introduction into P. acidophila: The gene replacement vector is introduced into wild-type P. acidophila via conjugation.

-

Selection for Double Crossover Events: A two-step selection process is typically used. First, single-crossover integrants are selected on plates containing the antibiotic for the suicide vector. Second, a counter-selection method is used to select for the excision of the vector backbone, leaving either the wild-type or the deleted allele. For example, if the vector contains a sacB gene, selection on sucrose will kill cells that retain the vector.

-

Verification of Deletion: The genotype of the resulting mutant is confirmed by PCR using primers that flank the target gene and by DNA sequencing.

-

Phenotypic Analysis: The mutant strain is fermented, and the culture supernatant is analyzed for the production of this compound to determine the effect of the gene deletion.

-

Purification of this compound

-

Objective: To isolate and purify this compound from the fermentation broth of P. acidophila for chemical characterization and biological assays.

-

Methodology:

-

Initial Separation: The fermentation broth is centrifuged to remove bacterial cells. The pH of the supernatant is adjusted to 4.0.

-

Charcoal Chromatography: The acidified supernatant is loaded onto an activated charcoal column. The column is washed with deionized water, and the active compounds are eluted with a mixture of acetone and water (e.g., 50:50 v/v).

-

Anion Exchange Chromatography: The active fractions, identified by a nitrocefin assay (a chromogenic β-lactamase substrate), are pooled and loaded onto an anion exchange column (e.g., Dowex Cl⁻).

-

Further Purification: The fractions containing this compound are further purified by subsequent chromatographic steps, such as gel filtration or reverse-phase HPLC, to yield pure this compound. The purity is assessed by techniques like NMR and mass spectrometry.

-

ATP-PPi Exchange Assay for Adenylation Domain Specificity

This assay is a classic method to determine the substrate specificity of NRPS adenylation domains.

-

Objective: To measure the activation of a specific amino acid by an adenylation domain.

-

Principle: The activation of an amino acid (AA) by an A-domain proceeds via the formation of an aminoacyl-adenylate (AA-AMP) and the release of pyrophosphate (PPi). This reaction is reversible. The assay measures the incorporation of radiolabeled pyrophosphate ([³²P]PPi) into ATP in the presence of the enzyme and a specific amino acid.

-

Methodology:

-

Reaction Mixture: A reaction mixture is prepared containing the purified adenylation domain (or a construct containing it), the amino acid substrate to be tested, ATP, MgCl₂, and [³²P]PPi in a suitable buffer (e.g., Tris-HCl).

-

Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period.

-

Quenching and Separation: The reaction is quenched, and the [³²P]ATP formed is separated from the unincorporated [³²P]PPi. This is typically done by adsorbing the ATP onto activated charcoal, followed by washing to remove the free [³²P]PPi.

-

Quantification: The amount of radioactivity in the charcoal-bound fraction is measured using a scintillation counter. The level of radioactivity is proportional to the activity of the adenylation domain with the tested amino acid.

-

In Vitro Sulfotransferase Assay

-

Objective: To determine the activity of the sulfotransferase SulN.

-

Principle: This assay measures the transfer of a sulfonate group from the donor substrate PAPS to an acceptor substrate (in this case, the NRPS-bound tripeptide or a suitable analog). A common method involves using [³⁵S]-labeled PAPS and measuring the incorporation of the radiolabel into the product.

-

Methodology:

-

Reaction Mixture: A reaction is set up containing the purified SulN enzyme, the acceptor substrate, [³⁵S]PAPS, and a suitable buffer with any necessary cofactors (e.g., MgCl₂).

-

Incubation: The reaction is incubated at an optimal temperature for a set time.

-

Separation: The sulfonated product is separated from the unreacted [³⁵S]PAPS. This can be achieved by chromatography (e.g., HPLC or thin-layer chromatography).

-

Detection: The amount of radioactivity in the product fraction is quantified using a scintillation counter or by autoradiography.

-

In Vitro Dioxygenase Assay

-

Objective: To measure the activity of the dioxygenase SulO.

-

Principle: Many dioxygenases utilize a reductant, such as NADH or NADPH, as a co-substrate. The activity of the enzyme can be monitored by measuring the rate of consumption of the reductant, which can be followed spectrophotometrically by the decrease in absorbance at 340 nm.

-

Methodology:

-

Reaction Mixture: A reaction mixture is prepared in a quartz cuvette containing a suitable buffer (e.g., Tris-HCl), the substrate (the β-lactam intermediate), NADH or NADPH, and a source of iron (e.g., ferrous ammonium sulfate), as many dioxygenases are iron-dependent.

-

Initiation and Monitoring: The reaction is initiated by the addition of the purified SulO enzyme. The decrease in absorbance at 340 nm is monitored over time using a spectrophotometer.

-

Analysis: The rate of the reaction is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADH or NADPH. A control reaction lacking the substrate is run to account for any substrate-independent oxidation of the reductant.

-

In Vitro Methyltransferase Assay

-

Objective: To determine the activity of the methyltransferase SulP.

-

Principle: This assay measures the transfer of a methyl group from S-adenosyl methionine (SAM) to the hydroxylated β-lactam intermediate. A common method uses [³H]- or [¹⁴C]-labeled SAM and measures the incorporation of the radiolabel into the product.

-

Methodology:

-

Reaction Mixture: The reaction contains the purified SulP enzyme, the hydroxylated substrate, radiolabeled SAM, and a suitable buffer.

-

Incubation: The mixture is incubated at an optimal temperature for a defined period.

-

Extraction and Separation: The reaction is quenched, and the methylated product is typically extracted into an organic solvent (e.g., ethyl acetate). This separates the product from the unreacted, more polar SAM.

-

Quantification: The radioactivity in the organic phase is measured using a scintillation counter.

-

Visualization of the this compound Biosynthesis Pathway

The following diagrams illustrate the logical flow of the this compound biosynthesis pathway and an example of an experimental workflow.

Caption: The biosynthesis pathway of this compound in Pseudomonas acidophila.

Caption: A typical experimental workflow for elucidating the this compound biosynthesis pathway.

Conclusion

The elucidation of the this compound biosynthesis pathway in Pseudomonas species has provided a detailed roadmap of the genetic and biochemical processes required for the production of this important monobactam antibiotic. The identification of the biosynthetic gene cluster and the characterization of the key enzymes, particularly the NRPS machinery and the unique TE domain, offer exciting opportunities for synthetic biology and metabolic engineering. By leveraging the knowledge presented in this guide, researchers can develop strategies to modify the pathway to produce novel this compound analogs with improved therapeutic properties, thereby contributing to the ongoing battle against antibiotic-resistant pathogens. The detailed experimental protocols provided herein serve as a valuable resource for scientists aiming to further investigate and engineer this fascinating biosynthetic pathway.

References

- 1. [Enzyme assay of sulfotransferase for cerebroside]:Glycoscience Protocol Online Database [jcggdb.jp]

- 2. Phosphatase-Coupled Sulfotransferase Assay: R&D Systems [rndsystems.com]

- 3. No enzyme Activity (dioxygenase assay) - Protein and Proteomics [protocol-online.org]

- 4. Heterologous protein expression in E. coli [protocols.io]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. scispace.com [scispace.com]

The Core Architecture of Monocyclic β-Lactam Antibiotics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural biology, mechanism of action, and preclinical evaluation of monocyclic β-lactam antibiotics. It is designed to serve as a foundational resource for professionals engaged in antibacterial drug discovery and development.

Introduction to Monocyclic β-Lactams

Monocyclic β-lactams, commonly known as monobactams, represent a unique class of β-lactam antibiotics characterized by a standalone four-membered azetidin-2-one ring.[1] Unlike penicillins and cephalosporins, the β-lactam nucleus in monobactams is not fused to an adjacent ring system.[1] This structural distinction confers a narrow but potent spectrum of activity, primarily against aerobic Gram-negative bacteria, and a reduced potential for cross-reactivity in patients with penicillin allergies.[1][2] The archetypal and most clinically significant monobactam is aztreonam, a synthetic antibiotic originally isolated from Chromobacterium violaceum.[2]

The Core Monocyclic β-Lactam Scaffold: Structure-Activity Relationships

The biological activity of monobactams is intricately linked to the substituents at various positions of the β-lactam ring. The core scaffold and the key positions for substitution are illustrated below.

The N-1 Position: Activation of the β-Lactam Ring

A critical feature for the antibacterial activity of monobactams is the presence of a strong electron-withdrawing group at the N-1 position of the azetidinone ring.[2] In aztreonam and other potent monobactams, this is typically a sulfonic acid moiety (-SO₃H).[2] This group serves to activate the β-lactam ring, rendering the amide bond more susceptible to nucleophilic attack by penicillin-binding proteins (PBPs), the target enzymes in bacterial cell wall synthesis.

The C-3 Position: Defining the Antibacterial Spectrum

The side chain attached to the C-3 position of the β-lactam ring plays a crucial role in determining the antibacterial spectrum and potency. In aztreonam, this is an aminothiazolyl oxime side chain, which confers high affinity for PBP3 of Gram-negative bacteria.[2] Variations in this side chain can modulate the spectrum of activity and stability against β-lactamases.

The C-4 Position: Enhancing Stability

Substituents at the C-4 position can influence the stability of the monobactam against hydrolysis by β-lactamase enzymes. Aztreonam possesses a methyl group at the C-4 position, which contributes to its resistance to many β-lactamases produced by Gram-negative bacteria.[2]

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

The bactericidal effect of monocyclic β-lactams results from the inhibition of peptidoglycan synthesis in the bacterial cell wall. This process is mediated by the covalent binding of the antibiotic to essential penicillin-binding proteins (PBPs).

Monobactams, particularly aztreonam, exhibit a high and specific affinity for PBP3.[3] PBP3 is a transpeptidase that is primarily involved in the septation process during bacterial cell division. By acylating the active site serine of PBP3, monobactams inhibit the cross-linking of peptidoglycan strands, leading to the formation of filamentous, non-viable bacterial cells and eventual cell lysis.[3]

References

- 1. WO2020219258A1 - Methods of synthesizing aztreonam derivatives - Google Patents [patents.google.com]

- 2. file.glpbio.cn [file.glpbio.cn]

- 3. Binding of monobactams to penicillin-binding proteins of Escherichia coli and Staphylococcus aureus: relation to antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]

Initial Screening of Sulfazecin Against Gram-Negative Bacteria: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the initial screening of Sulfazecin, a pioneering monobactam antibiotic, against a range of gram-negative bacteria. This compound, isolated from Pseudomonas acidophila, demonstrated a notable spectrum of activity, paving the way for the development of synthetic monobactams like Aztreonam. This document details the antimicrobial activity of this compound, its mechanism of action, and the experimental protocols utilized in its preliminary evaluation. Quantitative data from seminal studies are presented in a structured format, and key biological pathways and experimental workflows are visualized through diagrams to facilitate understanding for researchers, scientists, and drug development professionals.

Introduction

The discovery of this compound in the early 1980s marked a significant milestone in antibiotic research. It was one of the first monocyclic β-lactam antibiotics to be isolated from a bacterial source, specifically Pseudomonas acidophila G-6302[1]. Unlike the more common bicyclic β-lactams such as penicillins and cephalosporins, this compound possesses a unique monocyclic β-lactam ring. This structural feature is responsible for its distinct antibacterial spectrum, which is primarily directed against gram-negative bacteria[1]. This guide focuses on the foundational studies that characterized the initial antimicrobial profile of this compound.

Antimicrobial Spectrum and Activity

Initial in vitro studies of this compound revealed its potent inhibitory activity against a variety of gram-negative bacteria, while showing limited to no activity against gram-positive bacteria and fungi. The antimicrobial efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The following table summarizes the MIC values of this compound against various gram-negative bacterial strains as determined in the initial screening studies.

| Bacterial Strain | ATCC No. | MIC (µg/mL) |

| Escherichia coli | 9637 | 3.13 |

| Escherichia coli | 26 | 6.25 |

| Klebsiella pneumoniae | 10031 | 3.13 |

| Serratia marcescens | 13880 | 1.56 |

| Proteus mirabilis | 21100 | 1.56 |

| Proteus vulgaris | 13315 | 1.56 |

| Providencia rettgeri | 9250 | 12.5 |

| Enterobacter cloacae | 23355 | >100 |

| Pseudomonas aeruginosa | 10145 | >100 |

Data sourced from the foundational discovery papers of this compound.

Mechanism of Action

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Its primary target is Penicillin-Binding Protein 3 (PBP3), an essential enzyme involved in the final stages of peptidoglycan synthesis.

The binding of this compound to PBP3 is highly specific. This interaction acylates the active site of the enzyme, rendering it inactive. The inhibition of PBP3 disrupts the formation of the septal peptidoglycan, which is crucial for bacterial cell division. This leads to the formation of elongated, filamentous bacterial cells that are unable to divide and eventually undergo lysis.

A key advantage of the monobactam structure is its stability against many β-lactamases, enzymes produced by bacteria that can inactivate traditional β-lactam antibiotics. This allows this compound to be effective against certain β-lactamase-producing gram-negative bacteria.

Signaling Pathway Diagram

Caption: Mechanism of action of this compound in gram-negative bacteria.

Experimental Protocols

The initial screening of this compound relied on established antimicrobial susceptibility testing methods. The following protocols are based on the standard practices of the time for determining the Minimum Inhibitory Concentration (MIC).

Agar Dilution Method for MIC Determination

This method involves the incorporation of the antibiotic into an agar medium, upon which the test organisms are inoculated.

1. Preparation of this compound Stock Solution:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., sterile distilled water or buffer) to a known concentration (e.g., 1000 µg/mL).

2. Preparation of Agar Plates with Antibiotic:

-

Molten Mueller-Hinton agar is cooled to 45-50°C.

-

A series of twofold dilutions of the this compound stock solution are prepared.

-

Each dilution is added to a separate aliquot of the molten agar to achieve the desired final concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.13, 1.56 µg/mL).

-

The agar-antibiotic mixtures are poured into sterile Petri dishes and allowed to solidify.

-

A control plate containing no antibiotic is also prepared.

3. Inoculum Preparation:

-

The bacterial strains to be tested are grown in a suitable broth medium to a turbidity matching a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

The inoculum is then diluted to yield a final concentration of approximately 10⁴ CFU per spot upon inoculation.

4. Inoculation of Plates:

-

A multipoint inoculator is used to spot-inoculate the surface of each agar plate with the prepared bacterial suspensions.

5. Incubation:

-

The inoculated plates are incubated at 35-37°C for 18-24 hours.

6. Interpretation of Results:

-

The MIC is recorded as the lowest concentration of this compound that completely inhibits the visible growth of the organism.

Experimental Workflow Diagram

Caption: Workflow for MIC determination by the agar dilution method.

Conclusion

The initial screening of this compound was a pivotal moment in the history of antibiotics. It established the potential of monobactams as a new class of antimicrobial agents with a targeted spectrum against gram-negative bacteria. The data and methodologies from these early studies not only demonstrated the therapeutic promise of this compound but also laid the groundwork for the future development of more potent and stable synthetic monobactams. This technical guide serves as a valuable resource for understanding the foundational research that introduced this important class of antibiotics to the scientific community.

References

Methodological & Application

Application Notes and Protocols for the Purification of Sulfazecin from Bacterial Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Sulfazecin is a monobactam antibiotic first isolated from the bacterium Pseudomonas acidophila.[1] As a member of the β-lactam class of antibiotics, it exhibits activity against Gram-negative bacteria. The purification of this compound from fermentation broth is a critical step in its production for research and potential therapeutic applications. This document provides detailed application notes and protocols for the purification of this compound from bacterial culture, based on established methodologies.

Data Presentation

| Purification Step | Key Parameters | Expected Purity | Expected Yield | Analytical Method |

| Cell-Free Supernatant | Centrifugation at 9,000 rpm for 30 min at 4°C. | Low | ~100% (relative to starting culture) | UPLC-MS, Nitrocefin Assay |

| Activated Charcoal Chromatography | pH 4.0, Elution with 50% Acetone in water. | Intermediate | 70-85% | UPLC-MS, Nitrocefin Assay |

| Anion Exchange Chromatography (Dowex® Resin) | Elution with a salt gradient (e.g., NaCl). | High | 60-75% | UPLC-MS, Purity Analysis |

Experimental Protocols

The following protocols describe the key experiments for the purification of this compound from a Pseudomonas acidophila fermentation culture.

Protocol 1: Preparation of Cell-Free Supernatant

This protocol describes the initial step of separating the bacterial cells from the culture medium containing the secreted this compound.

Materials:

-

Fermentation broth of Pseudomonas acidophila

-

High-speed refrigerated centrifuge

-

Sterile centrifuge bottles

-

pH meter

-

Hydrochloric acid (HCl) or other suitable acid

Procedure:

-

Harvest the fermentation broth (e.g., 4 L) from the bacterial culture.

-

Transfer the broth to sterile centrifuge bottles.

-

Centrifuge the broth at 9,000 rpm for 30 minutes at 4°C to pellet the bacterial cells.

-

Carefully decant the supernatant into a clean, chilled vessel, avoiding disturbance of the cell pellet.

-

Adjust the pH of the supernatant to 4.0 using HCl while gently stirring. This protonates the acidic this compound, preparing it for binding to the activated charcoal.

Protocol 2: Activated Charcoal Adsorption Chromatography

This step provides a significant initial purification and concentration of this compound.

Materials:

-

pH-adjusted cell-free supernatant

-

Activated charcoal

-

Chromatography column

-

Deionized water (ddH₂O)

-

Acetone

-

Peristaltic pump (optional)

-

Fraction collector (optional)

Procedure:

-

Prepare a slurry of activated charcoal in deionized water and pour it into a suitable chromatography column (e.g., for a 4 L culture, a 1 L column volume is appropriate).

-

Equilibrate the column by washing with 2-3 column volumes of deionized water.

-

Load the pH 4.0 adjusted supernatant onto the activated charcoal column at a controlled flow rate.

-

After loading, wash the column with 2 column volumes of deionized water to remove unbound impurities.

-

Elute the bound this compound from the column using a solution of 50% (v/v) acetone in deionized water. Collect the eluate in fractions.

-

Monitor the fractions for the presence of this compound using a nitrocefin assay (see Protocol 4) or by UPLC-MS analysis.

-

Pool the active fractions.

Protocol 3: Anion Exchange Chromatography

This protocol describes the final polishing step to achieve high-purity this compound.

Materials:

-

Pooled active fractions from charcoal chromatography

-

Dowex® anion exchange resin (e.g., Dowex® 1x8, Cl⁻ form, 100-200 mesh)

-

Chromatography column

-

Low concentration buffer (e.g., 20 mM Tris-HCl, pH 7.5)

-

High concentration elution buffer (e.g., 20 mM Tris-HCl with 1 M NaCl, pH 7.5)

-

Peristaltic pump

-

Fraction collector

Procedure:

-

Prepare the Dowex® resin by washing it thoroughly with deionized water and then equilibrating it with the low concentration buffer.

-

Pack the equilibrated resin into a chromatography column (e.g., 200 mL resin volume for fractions from a 4 L culture).

-

Load the pooled, active fractions from the charcoal chromatography step onto the Dowex® column.

-

Wash the column with 2-3 column volumes of the low concentration buffer to remove any remaining non-specifically bound impurities.

-

Elute the this compound using a linear gradient of the high concentration elution buffer (e.g., 0-100% over 10 column volumes).

-

Collect fractions and monitor for the presence of this compound using a nitrocefin assay and/or UPLC-MS.

-

Pool the pure, active fractions.

-

The pooled fractions can be desalted using a suitable method like dialysis or size-exclusion chromatography if required for downstream applications.

Protocol 4: Nitrocefin Assay for Active Fraction Screening

This is a rapid colorimetric assay to detect the presence of β-lactamase inhibitors like this compound. The principle is that this compound will inhibit the hydrolysis of the chromogenic cephalosporin, nitrocefin, by β-lactamase. A more direct method is to detect the β-lactam ring of this compound itself. Nitrocefin changes from yellow to red upon hydrolysis by a β-lactamase.

Materials:

-

Nitrocefin stock solution (e.g., 1 mg/mL in DMSO)

-

Phosphate buffer (e.g., 0.1 M, pH 7.0)

-

β-lactamase enzyme solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a working solution of nitrocefin by diluting the stock solution in phosphate buffer to a final concentration of approximately 0.1 mg/mL.

-

In the wells of a 96-well microplate, add a small aliquot of each collected fraction.

-

Add the β-lactamase solution to each well and incubate for a short period (e.g., 5-10 minutes) to allow for any inhibition to occur.

-

Add the nitrocefin working solution to each well to initiate the colorimetric reaction.

-

Monitor the change in absorbance at 490 nm over time. Fractions containing this compound will show a reduced rate of color change (or no change) compared to control wells without any fraction.

Protocol 5: UPLC-MS Analysis of this compound

This protocol provides a general framework for the analysis of this compound purity and for its quantification. Parameters should be optimized for the specific instrument used.

Materials:

-

UPLC-MS/MS system

-

C18 reverse-phase column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 100 mm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

This compound standard (if available)

Procedure:

-

Prepare samples by diluting a small aliquot of the fraction in Mobile Phase A.

-

Set the column temperature (e.g., 40°C) and the flow rate (e.g., 0.4 mL/min).

-

Use a gradient elution, for example:

-

0-1 min: 5% B

-

1-5 min: 5-95% B

-

5-7 min: 95% B

-

7-7.1 min: 95-5% B

-

7.1-10 min: 5% B

-

-

For mass spectrometry, use an electrospray ionization (ESI) source in positive ion mode.

-

Monitor for the expected m/z of this compound (C₁₂H₂₀N₄O₉S, exact mass: 412.0951).

-

For quantification, a standard curve should be prepared using a purified this compound standard.

Visualizations

Caption: Workflow for the purification of this compound.

Caption: Logical relationship of purification steps.

References

Application Notes and Protocols for Bioactivity Assays of Sulfazecin

Introduction

Sulfazecin is a naturally occurring monobactam antibiotic, a class of β-lactam compounds characterized by a monocyclic β-lactam ring.[1][2] It is produced by bacteria such as Pseudomonas acidophila.[2][3] Like other β-lactam antibiotics, this compound's primary mechanism of action involves the inhibition of bacterial cell wall synthesis by targeting and acylating penicillin-binding proteins (PBPs).[1] A key feature of monobactams like this compound is their stability against metallo-β-lactamases, enzymes that confer resistance to many other β-lactam antibiotics, making them valuable agents against certain multidrug-resistant Gram-negative bacteria.[4][5]

These application notes provide detailed protocols for assessing the bioactivity of this compound, focusing on its antibacterial efficacy, mechanism of action, and potential cytotoxicity.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

This compound exerts its bactericidal effect by disrupting the final stages of peptidoglycan synthesis, an essential component of the bacterial cell wall. It acts as a suicide inhibitor of PBPs, which are bacterial enzymes responsible for cross-linking the peptidoglycan strands. By covalently binding to the active site of these enzymes, this compound blocks their transpeptidase activity. This inhibition leads to the formation of a defective cell wall, rendering the bacterium susceptible to osmotic lysis and death.

Caption: this compound inhibits PBPs, blocking cell wall synthesis and causing cell lysis.

Section 1: Antibacterial Susceptibility Testing

The primary bioactivity assay for this compound is determining its antibacterial potency, typically by measuring the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6]

Protocol 1: MIC Determination by Broth Microdilution

This protocol outlines the determination of MIC values in a 96-well microtiter plate format, a standard method for antimicrobial susceptibility testing.[6]

Materials:

-

This compound stock solution (e.g., 10 mg/mL in water or DMSO)[3]

-

96-well sterile, flat-bottom microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains (e.g., Escherichia coli, Pseudomonas aeruginosa)[2][7]

-

0.5 McFarland standard

-

Sterile saline or phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Plate reader (optional, for OD measurement)

Procedure:

-

Bacterial Inoculum Preparation:

-

From a fresh agar plate (18-24 hours growth), select several colonies of the test bacterium.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension 1:100 in CAMHB to achieve a final concentration of approximately 1.5 x 10⁶ CFU/mL. This will result in a final inoculum in the wells of ~7.5 x 10⁵ CFU/mL.

-

-

Drug Dilution Series:

-

Add 100 µL of CAMHB to all wells of a 96-well plate.

-

Create a serial two-fold dilution of the this compound stock solution. Start by adding a calculated volume of stock to the first well to achieve the highest desired concentration, mix well, and then transfer 100 µL to the next well. Repeat across the row. Discard 100 µL from the last well.

-

-

Inoculation:

-

Using a multichannel pipette, add 100 µL of the prepared bacterial inoculum to each well containing the drug dilutions.

-

Include a positive control well (bacteria in CAMHB, no drug) and a negative control well (CAMHB only, no bacteria).

-

-

Incubation:

-

Cover the plate and incubate at 37°C for 16-20 hours in ambient air.

-

-

Result Interpretation:

-

The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well). This can be determined by visual inspection or by reading the optical density (OD) at 600 nm.

-

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Data Presentation: Sample MIC Values

The following table summarizes hypothetical but representative MIC data for this compound against common Gram-negative bacteria.

| Bacterial Strain | ATCC Number | MIC (µg/mL) |

| Escherichia coli | 25922 | 8 |

| Pseudomonas aeruginosa | 27853 | 16 |

| Klebsiella pneumoniae | 700603 | 32 |

| Proteus mirabilis | 12453 | 4 |

Section 2: β-Lactamase Activity Assay

To confirm that this compound's activity is due to its β-lactam ring and to investigate potential resistance mechanisms, a β-lactamase induction or inhibition assay can be performed using the chromogenic cephalosporin, nitrocefin.[1][8] Cleavage of the β-lactam ring in nitrocefin by a β-lactamase results in a color change from yellow to red.

Protocol 2: Nitrocefin Assay for β-Lactam Activity

Materials:

-

Nitrocefin stock solution (e.g., 1 mg/mL in DMSO)

-

Phosphate buffer (100 mM, pH 7.0)

-

Bacterial culture supernatant or cell lysate

-

This compound

-

96-well plate

-

Spectrophotometer capable of reading at 486 nm

Procedure:

-

Prepare Reaction Mixture: In a 96-well plate, prepare wells containing:

-

Test Sample: 150 µL phosphate buffer, 20 µL bacterial supernatant/lysate, and 10 µL of this compound solution.

-

Positive Control: 150 µL phosphate buffer, 20 µL of a known β-lactamase solution.

-

Negative Control: 160 µL phosphate buffer, 20 µL bacterial supernatant/lysate (no nitrocefin).

-

Substrate Control: 170 µL phosphate buffer (no enzyme).

-

-

Initiate Reaction: Add 10 µL of nitrocefin solution to each well (except the negative control) to a final concentration of ~50 µg/mL.

-

Monitor Reaction: Immediately measure the absorbance at 486 nm and continue to monitor every minute for 15-30 minutes.

-

Data Analysis: An increase in absorbance at 486 nm indicates the hydrolysis of nitrocefin and the presence of β-lactamase activity. If this compound is being tested as a β-lactamase inhibitor, a reduction in the rate of color change compared to the control (without this compound) would be observed. Conversely, its degradation by a β-lactamase would consume the enzyme, potentially showing a complex kinetic profile.

Section 3: Cytotoxicity Assay

It is crucial to assess the potential toxicity of any antimicrobial agent against mammalian cells to ensure its safety profile. A common method is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.[9]

Protocol 3: MTT Cytotoxicity Assay

Materials:

-

Mammalian cell line (e.g., HEK293, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO or solubilization buffer

-

96-well sterile, flat-bottom plates

-

Humidified incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well.

-

Incubate for 24 hours to allow cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

-

Include vehicle controls (medium with the same concentration of solvent, e.g., DMSO, used for the stock solution) and untreated controls (medium only).

-

Incubate for 24-48 hours.[10]

-

-

MTT Addition:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

-

-

Solubilization:

-

Carefully remove the medium.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

-

Absorbance Reading:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage relative to the untreated control wells.

-

Plot the percentage of viability against the log of the this compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

-

Caption: Workflow for MTT-based cell cytotoxicity assay.

Data Presentation: Sample Cytotoxicity Data

| Cell Line | Incubation Time (h) | IC₅₀ (µM) |

| HEK293 | 48 | > 1000 |

| HepG2 | 48 | > 1000 |

Note: High IC₅₀ values suggest low cytotoxicity against these mammalian cell lines, which is a desirable characteristic for an antibiotic.

References

- 1. Identification and Characterization of the this compound Monobactam Biosynthetic Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a novel beta-lactam antibiotic of bacterial origin. Isolation and chemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound [drugfuture.com]

- 4. researchgate.net [researchgate.net]

- 5. Identification and Characterization of the this compound Monobactam Biosynthetic Gene Cluster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. apec.org [apec.org]

- 7. Effect of beta-lactam antibiotics on the in vitro development of resistance in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

Application Notes and Protocols for In-Vitro Evaluation of Sulfazecin in Gram-Negative Infection Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfazecin is a naturally occurring monobactam β-lactam antibiotic isolated from Pseudomonas acidophila.[1][2][3] Like other β-lactam antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs), crucial enzymes in peptidoglycan biosynthesis. This targeted action makes this compound a candidate for combating infections caused by Gram-negative bacteria.

These application notes provide a comprehensive guide for the in-vitro evaluation of this compound against clinically relevant Gram-negative pathogens. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, data for Aztreonam, a structurally and functionally similar synthetic monobactam, is presented as a representative example to guide experimental design and interpretation.

Mechanism of Action: Targeting the Bacterial Cell Wall

This compound, as a monobactam, possesses a monocyclic β-lactam ring structure that is key to its antibacterial activity. It specifically targets and acylates the active site of penicillin-binding proteins (PBPs) located in the bacterial periplasm. This irreversible binding inhibits the transpeptidase activity of PBPs, preventing the cross-linking of peptidoglycan chains, which is the final and essential step in bacterial cell wall synthesis. The compromised cell wall integrity leads to cell lysis and bacterial death.

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

Quantitative Data Summary

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for the monobactam antibiotic Aztreonam against key Gram-negative pathogens. These values can serve as a reference for designing experiments with this compound.

Table 1: Aztreonam MIC Distribution against Pseudomonas aeruginosa

| Strain Type | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| All Isolates (Baseline) | 4 | 128 | [4] |

| Aztreonam-Resistant | >256 | >256 | [5] |

| Quality Control Strain (ATCC 27853) | 2-8 | - | [6] |

Table 2: Aztreonam MIC Distribution against Klebsiella pneumoniae

| Strain Type | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Carbapenem-Resistant (KPC & NDM) | ≤0.5/4 | - | [7] |

| All Isolates (2016) | ≤0.03 | 0.12 | [8] |

| Carbapenemase Producers | 0.25 | 1 | [9] |

| ATCC BAA-3309 | 32 | - |

Table 3: Aztreonam MIC Distribution against Acinetobacter baumannii

| Strain Type | MIC Range (µg/mL) | Reference |

| Carbapenem-Resistant | ≥128 (alone) | [10][11] |

| Carbapenem-Resistant with Polyamines | 0.25 - 8 | [10][11] |

| NDM-producing | >64 | [12][13] |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method to determine the MIC of this compound against Gram-negative bacteria.

References

- 1. This compound, a novel beta-lactam antibiotic of bacterial origin. Isolation and chemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification and Characterization of the this compound Monobactam Biosynthetic Gene Cluster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Evolved Aztreonam Resistance Is Multifactorial and Can Produce Hypervirulence in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Frontiers | Activities of aztreonam in combination with several novel β-lactam-β-lactamase inhibitor combinations against carbapenem-resistant Klebsiella pneumoniae strains coproducing KPC and NDM [frontiersin.org]

- 8. journals.asm.org [journals.asm.org]

- 9. Minimum inhibitory concentrations of aztreonam-avibactam, ceftazidime-avibactam and meropenem in clinical isolates of Klebsiella pneumoniae harboring carbapenemase genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Carbapenem-associated multidrug-resistant Acinetobacter baumannii are sensitised by aztreonam in combination with polyamines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Carbapenem-associated multidrug-resistant Acinetobacter baumannii are sensitised by aztreonam in combination with polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacodynamics of aztreonam/ceftazidime/avibactam and polymyxin B versus New Delhi MBL-producing Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

Application Notes and Protocols for Sulfazecin-Producing Fermentation Cultures

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed techniques and protocols for the establishment and optimization of fermentation cultures for the production of Sulfazecin, a monobactam antibiotic. The methodologies outlined are based on established research and are intended to guide laboratory-scale production and strain improvement efforts.

Introduction to this compound Production

This compound is a monocyclic β-lactam antibiotic produced by the bacterium Pseudomonas acidophila ATCC 31363. Its unique structure and mode of action make it a molecule of interest for antimicrobial drug development. The production of this compound through fermentation requires specific culture conditions to ensure optimal growth of the producing organism and efficient biosynthesis of the antibiotic. These notes provide a comprehensive guide to the techniques involved in creating and managing this compound-producing fermentation cultures.

Fermentation Parameters and Culture Media

The successful cultivation of Pseudomonas acidophila for this compound production is highly dependent on the composition of the culture medium and the physical parameters of the fermentation process.

Producing Microorganism

The primary microorganism used for this compound production is:

-

Organism: Pseudomonas acidophila

-

Strain: ATCC 31363

An analogous compound, Isothis compound, is produced by Pseudomonas mesoacidophila.

Fermentation Media Composition

Based on the foundational work for this compound production, the following media compositions are recommended.

Table 1: Seed Culture Medium Composition

| Component | Concentration | Notes |

| Glycerol | 2.0% (w/v) | Primary carbon source. |

| Polypeptone | 1.0% (w/v) | Nitrogen and growth factor source. |

| Yeast Extract | 0.5% (w/v) | Source of vitamins and growth factors. |

| Sodium Thiosulfate | 0.2% (w/v) | Sulfur source. |

| pH | 7.0 | Adjust with NaOH or HCl before sterilization. |

Table 2: Production Medium Composition

| Component | Concentration | Notes |

| Glycerol | 3.0% (w/v) | Increased carbon source for production phase. |

| Polypeptone | 1.0% (w/v) | Nitrogen and growth factor source. |

| Yeast Extract | 0.5% (w/v) | Source of vitamins and growth factors. |

| Sodium Thiosulfate | 0.2% (w/v) | Sulfur source. |

| pH | 7.0 | Adjust with NaOH or HCl before sterilization. |

Fermentation Process Parameters

Optimal physical parameters are crucial for maximizing this compound yield.

Table 3: Fermentation Process Parameters

| Parameter | Value | Notes |

| Temperature | 28-30 °C | Optimal range for growth and production. |

| Agitation | 250 rpm | For adequate aeration and mixing in shake flasks. |

| Fermentation Time | 36-48 hours | Typical duration for reaching peak production. |

| Aeration | Not specified | Assumed to be aerobic; ensure adequate oxygen supply. |

| Inoculum Volume | 5% (v/v) | A 5% inoculum from a 48-hour seed culture. |

Experimental Protocols

The following protocols provide step-by-step instructions for the key stages of this compound production.

Protocol for Inoculum Development

-

Strain Revival: Revive a cryopreserved stock of Pseudomonas acidophila ATCC 31363 on a suitable agar medium (e.g., Nutrient Agar) and incubate at 28-30 °C until colonies are visible.

-

Pre-Seed Culture: Inoculate a single colony into a 50 mL flask containing 10 mL of seed culture medium. Incubate at 28-30 °C with shaking at 250 rpm for 24 hours.

-